molecular formula C14H18O4 B3022274 7-(3-Methoxyphenyl)-7-oxoheptanoic acid CAS No. 898765-60-1

7-(3-Methoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B3022274
CAS No.: 898765-60-1
M. Wt: 250.29 g/mol
InChI Key: QAGAEXVSIVDMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Aryl-Substituted Oxoheptanoic Acid Derivatives

Aryl-substituted oxoheptanoic acids represent a broad class of compounds that have garnered considerable interest in organic and medicinal chemistry. The presence of both a long-chain carboxylic acid and an aromatic ketone functionality provides multiple points for chemical reactions and structural diversification. The general structure allows for variations in the substitution pattern on the aromatic ring, the position of the oxo group along the heptanoic acid chain, and modifications of the carboxylic acid group.

These derivatives are recognized for their potential to interact with biological targets due to the combination of lipophilic and hydrophilic regions within their structure. The aryl group can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, while the carboxylic acid can form hydrogen bonds and ionic interactions. The methoxy (B1213986) group on the phenyl ring of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid can also influence its electronic properties and metabolic stability, making it a distinct member of this chemical family.

Significance as a Synthetic Intermediate and Building Block in Medicinal Chemistry

The true value of this compound lies in its utility as a synthetic intermediate. In medicinal chemistry, the development of new therapeutic agents often relies on the assembly of complex molecules from smaller, well-defined building blocks. The bifunctional nature of this compound—possessing both a ketone and a carboxylic acid—makes it an ideal starting material for the synthesis of a wide array of more elaborate structures.

The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, allowing for the attachment of various functional groups or the linkage to other molecular fragments. Simultaneously, the ketone group can undergo a range of chemical transformations, including reduction to an alcohol, reductive amination to introduce nitrogen-containing functionalities, or reactions with organometallic reagents to form new carbon-carbon bonds. This dual reactivity provides chemists with a powerful tool to construct diverse molecular architectures, which is a crucial aspect of modern drug discovery programs aimed at exploring vast chemical spaces to identify novel bioactive compounds. dntb.gov.uarsc.orgresearchgate.net The commercial availability of this compound further enhances its utility for research and development purposes. echemi.comglobalchemmall.com

While specific, publicly available research detailing the direct biological activity of this compound is limited, its structural motifs are present in various biologically active molecules. The exploration of its potential as a precursor for novel therapeutics remains an active area of interest for synthetic and medicinal chemists. The strategic incorporation of this building block into more complex molecular designs may lead to the discovery of new drug candidates with a range of pharmacological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3-methoxyphenyl)-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-18-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGAEXVSIVDMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645298
Record name 7-(3-Methoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-60-1
Record name 3-Methoxy-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(3-Methoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 7 3 Methoxyphenyl 7 Oxoheptanoic Acid

Established Synthetic Routes to 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid

The synthesis of this compound is primarily achieved through well-established reactions that create a carbon-carbon bond between an aromatic ring and an aliphatic acid chain. The most prominent of these methods is the Friedel-Crafts acylation.

General Synthetic Pathways for Aryl-Substituted Oxoheptanoic Acids

The construction of aryl-substituted oxoheptanoic acids typically relies on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. tamu.edu

For the synthesis of 7-aryl-7-oxoheptanoic acids, the common approach is the acylation of an aromatic substrate with a derivative of pimelic acid (heptanedioic acid). The key reactants are typically:

Aromatic Substrate: An activated aromatic ring, such as anisole (B1667542) (methoxybenzene), is used. The methoxy (B1213986) group is an ortho-, para-directing activator, meaning the incoming acyl group will preferentially add to positions 2, 4, or 6.

Acylating Agent: Pimelic anhydride or pimeloyl chloride are the standard choices. The use of an anhydride is often considered safer and more cost-effective than the corresponding acyl chloride. youtube.com

Catalyst: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is required to activate the acylating agent and generate the highly electrophilic acylium ion. numberanalytics.com

The general reaction proceeds by the Lewis acid coordinating to the acylating agent, forming an acylium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the aryl ketone. masterorganicchemistry.com A subsequent workup step, typically involving quenching with ice and acid, is necessary to decompose the aluminum chloride complex and isolate the product. tamu.edureddit.com

Alternative, though less common, pathways for synthesizing related oxoalkanoic acids include multi-step sequences involving Grignard reagents or condensation reactions followed by hydrogenation. researchgate.netgoogle.com

Key Reaction Conditions and Parameters for Optimized Synthesis

The successful synthesis of this compound via Friedel-Crafts acylation depends on the careful control of several reaction parameters.

Stoichiometry: The Lewis acid catalyst, typically AlCl₃, is required in stoichiometric amounts or even in excess. This is because it complexes with both the acylating agent and the resulting ketone product, which would otherwise deactivate the catalyst.

Solvent: The choice of solvent is critical. Non-polar solvents such as dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), or 1,2-dichloroethane (B1671644) are commonly used. stackexchange.comnumberanalytics.com These solvents are inert and facilitate the reaction without strongly solvating the intermediates. The use of polar solvents like nitrobenzene (B124822) can alter the regioselectivity of the reaction. numberanalytics.comstackexchange.com

Temperature: Friedel-Crafts acylations are often performed at low temperatures (e.g., 0 °C) initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. tamu.edunumberanalytics.com Heating under reflux may also be employed. studymind.co.uk

Workup: The reaction is typically quenched by pouring the mixture into a beaker of ice and concentrated hydrochloric acid. tamu.edu This hydrolyzes the aluminum complexes, deactivates any remaining reagents, and allows for the separation of the organic product from the aqueous layer.

Strategies for Process Optimization in Academic Synthesis

Optimizing the synthesis of this compound involves enhancing yield, improving selectivity, and employing more sustainable and efficient methodologies.

Evaluation of Catalyst Systems and Solvent Effects

While aluminum chloride is the traditional catalyst, its use presents challenges, including the need for stoichiometric amounts and the generation of corrosive waste. procat.in Modern synthetic chemistry has explored alternative catalyst systems to create more environmentally benign processes.

Catalyst Systems:

Heterogeneous Solid Acid Catalysts: Zeolites, such as H-BEA, H-MOR, and ZSM-5, have emerged as prominent catalysts for the acylation of anisole. acs.orgresearchgate.net These materials offer strong acidic sites, shape selectivity that can favor the formation of a specific isomer, and significant operational advantages. researchgate.netscirp.org They are easily separated from the reaction mixture by filtration and can be regenerated and reused multiple times, aligning with the principles of green chemistry. procat.inscirp.org

Other Lewis Acids: Chlorides of other metals like zinc (ZnCl₂) and iron (FeCl₃) can also catalyze the reaction, sometimes offering different selectivity or milder reaction conditions. tamu.edu

Solvent Effects: The solvent can significantly influence the reaction's outcome. The product ratio in Friedel-Crafts acylations can be solvent-dependent. stackexchange.com

Non-polar Solvents (e.g., CH₂Cl₂, CS₂): In these solvents, the complex formed between the product and the AlCl₃ catalyst may be insoluble, potentially precipitating out of the solution. This can favor the formation of the kinetically controlled product. stackexchange.com

Polar Solvents (e.g., Nitrobenzene, CH₃NO₂): In polar solvents, the intermediate complexes remain soluble, allowing the reaction to reach thermodynamic equilibrium. This can lead to the formation of the most stable isomer as the major product. numberanalytics.comstackexchange.com

Catalyst SystemTypical SolventKey AdvantagesReferences
Aluminum Chloride (AlCl₃)Dichloromethane, Carbon DisulfideHigh reactivity, traditional method tamu.edu
Zeolite Beta (H-BEA)Solvent-free or high-boiling point solventsReusable, high regioselectivity, environmentally friendly acs.orgresearchgate.net
Mordenite Zeolite (H-MOR)Acetic AcidExcellent conversion and selectivity, reusable scirp.org
Iron(III) Chloride (FeCl₃)1,2-DichloroethaneMilder Lewis acid, lower cost tamu.edu

Exploration of Advanced Reaction Techniques (e.g., Flow Chemistry)

Flow chemistry, or continuous flow synthesis, represents a significant advancement over traditional batch processing for many chemical reactions. rsc.org This technique involves pumping reagents through a network of tubes and reactors, offering precise control over reaction conditions.

For the synthesis of ketones and related compounds, flow chemistry provides several advantages:

Enhanced Safety: Exothermic reactions can be managed more effectively due to the high surface-area-to-volume ratio of the reactors, allowing for rapid heat dissipation. rsc.org

Scalability: Production can be scaled up by running the system for longer periods, avoiding the challenges associated with large-scale batch reactors. rsc.org

Precise Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, often leading to higher yields and purities. nih.gov

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous flow without isolating intermediates, saving time and reducing waste. nih.gov

The synthesis of aryl ketones has been successfully demonstrated in flow systems, for example, by coupling Grignard reagents with acyl chlorides or by generating and reacting other organometallic intermediates. acs.orgresearchgate.net Applying this technology to the Friedel-Crafts acylation for producing this compound could lead to a more efficient, safer, and easily scalable process.

Derivatization Chemistry of this compound

This compound possesses two primary functional groups amenable to chemical modification: a carboxylic acid and an aromatic ketone. This dual functionality allows for a wide range of derivatization reactions to produce novel compounds.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety is a versatile handle for derivatization.

Esterification: The acid can be converted to an ester, such as the corresponding methyl or ethyl ester, by reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis. The ethyl ester, Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate, is a known derivative. chemscene.com This modification increases lipophilicity and is often used to protect the carboxylic acid group.

Amide Formation: Reaction with amines in the presence of a coupling agent can yield a variety of amides. This is a fundamental transformation in medicinal chemistry for building peptide-like structures.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Ketone Group: The ketone group also offers several pathways for chemical transformation.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: The ketone can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Ketal Formation: Reaction with a diol under acidic conditions forms a ketal, which serves as a common protecting group for the ketone functionality.

Wittig Reaction: The ketone can be converted to an alkene by reaction with a phosphonium (B103445) ylide.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the synthesis of a library of related compounds for further research.

Esterification Reactions and Their Applications (e.g., Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate)

Esterification of this compound is a fundamental transformation that converts the terminal carboxylic acid group into an ester. This reaction is often a crucial step in synthetic pathways, as the ester group can serve as a protecting group for the carboxylic acid, or it can modify the solubility and reactivity of the molecule. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.eduresearchgate.net

In the case of synthesizing ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate, the parent carboxylic acid is treated with an excess of ethanol (B145695) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.comnih.gov The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed. masterorganicchemistry.com

The general reaction is as follows:

this compound + Ethanol ⇌ Ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate + Water

The resulting product, ethyl 7-(3-methoxyphenyl)-7-oxoheptanoate, is a valuable intermediate for further synthetic modifications. chemscene.com

Table 1: Representative Fischer Esterification Conditions

Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeProduct
This compoundEthanolH₂SO₄ (catalytic)Ethanol (excess)Reflux4-8 hoursEthyl 7-(3-methoxyphenyl)-7-oxoheptanoate
This compoundMethanolp-TsOH (catalytic)Methanol (excess)Reflux4-8 hoursMethyl 7-(3-methoxyphenyl)-7-oxoheptanoate

This table represents typical conditions for Fischer esterification and is for illustrative purposes, as specific experimental data for this compound was not found in the searched literature.

Further Functionalization for Complex Molecular Architectures

The bifunctional nature of this compound and its derivatives, such as the corresponding ethyl ester, makes them attractive starting materials for the synthesis of more complex molecules, including those with potential biological activity. Both the keto and the carboxylic acid/ester functionalities can be selectively targeted to build intricate molecular frameworks.

The ketone group can undergo a wide range of reactions. For instance, it can be reduced to a secondary alcohol, which can then be used in subsequent ether or ester formations. Alternatively, the ketone can react with Grignard reagents or other organometallic compounds to form tertiary alcohols, leading to the creation of new carbon-carbon bonds. The adjacent methylene (B1212753) group can also be functionalized through enolate chemistry.

The carboxylic acid or ester end of the molecule provides a handle for amide bond formation, which is a cornerstone of medicinal chemistry and materials science. By coupling the carboxylic acid with various amines, a diverse library of amides can be generated.

While specific examples of the use of this compound in the synthesis of complex natural products or pharmaceutical intermediates were not explicitly detailed in the provided search results, its structural motifs are present in various bioactive molecules. For example, long-chain keto acids and their derivatives are precursors in the synthesis of prostaglandins (B1171923) and other lipid mediators. The methoxyphenyl group is a common feature in many pharmacologically active compounds.

One can envision the use of this compound in the synthesis of heterocyclic systems. For instance, the 1,7-dicarbonyl nature of the molecule (after conversion of the carboxylic acid to another carbonyl-containing group) could be exploited in condensation reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form seven-membered heterocyclic rings.

Table 2: Potential Synthetic Transformations of this compound Derivatives for Complex Molecule Synthesis

Functional GroupReagent/Reaction TypePotential Product FunctionalityApplication in Complex Architectures
KetoneNaBH₄, LiAlH₄Secondary AlcoholIntroduction of new stereocenters, further functionalization as ethers or esters.
KetoneGrignard Reagents (R-MgBr)Tertiary AlcoholCarbon-carbon bond formation, building molecular complexity.
Carboxylic AcidSOCl₂, then an amine (R-NH₂)AmideFormation of peptidomimetics, polymers, and other bioactive amides.
EsterHydrazine (H₂NNH₂)HydrazidePrecursor for the synthesis of various heterocyclic compounds like pyrazoles or pyridazines.
Both Ketone and EsterIntramolecular cyclization (e.g., Dieckmann condensation if applicable)Cyclic β-keto esterFormation of carbocyclic or heterocyclic rings.

This table illustrates plausible synthetic pathways for the further functionalization of the title compound, based on general organic chemistry principles, as specific examples were not found in the provided literature.

Exploration of Molecular Interactions and Biological Relevance of 7 3 Methoxyphenyl 7 Oxoheptanoic Acid Derivatives

Application as a Core Scaffold for Biologically Active Molecules

The inherent structural characteristics of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid make it an attractive starting point for the synthesis of biologically active compounds. The methoxyphenyl group can engage in hydrophobic and aromatic interactions within protein binding pockets, while the heptanoic acid chain offers a flexible linker that can be readily modified. The ketone group also presents a site for further chemical elaboration.

Design and Synthesis of Histone Deacetylase (HDAC) Inhibitor Analogues

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins. nih.gov The general pharmacophore of an HDAC inhibitor consists of a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with the surface of the enzyme. nih.gov

Derivatives of this compound can be envisioned as potent HDAC inhibitors. In a structurally related series of compounds, a 3,4,5-trimethoxyphenyl group served as the cap moiety, connected to a heptanoic acid or hydroxamic acid linker. mdpi.com The hydroxamic acid group is a well-established zinc-binding moiety in many potent HDAC inhibitors. beilstein-journals.org

The development of isoform-selective HDAC inhibitors is a key objective in cancer therapy to minimize off-target effects. nih.gov HDAC6, a predominantly cytoplasmic enzyme, is a particularly interesting target as it is involved in the deacetylation of non-histone proteins like α-tubulin. nih.gov

In a study of dual EGFR/HDAC hybrid inhibitors with a trimethoxyphenyl cap and a heptanoic acid-derived linker, potent inhibitory activity against several HDAC isoforms was observed. For instance, a hybrid compound (4b) demonstrated significant inhibition of HDAC6 with an IC50 value of 0.06 µM. mdpi.com This highlights the potential for methoxyphenyl-containing heptanoic acid derivatives to be potent HDAC6 inhibitors.

Table 1: In Vitro HDAC Inhibitory Activity of a Representative Methoxyphenyl-Containing Heptanoic Acid Derivative (Hybrid 4b) mdpi.com

HDAC IsoformIC50 (µM)
HDAC10.148
HDAC20.168
HDAC45.852
HDAC60.060
HDAC82.257

Data is for a structurally related 3,4,5-trimethoxyphenyl derivative.

The antiproliferative activity of HDAC inhibitors is a crucial measure of their potential as anticancer agents. In the study of the aforementioned trimethoxyphenyl-based heptanoic acid derivatives, significant cytotoxicity was observed against various cancer cell lines. mdpi.com For example, the hydroxamic acid derivative (Hybrid 4c) exhibited an IC50 of 1.123 µM against the HCT116 human colon cancer cell line. mdpi.com

While direct data for this compound derivatives on RPMI-8226 (multiple myeloma) and HL60 (promyelocytic leukemia) cell lines is not available, the known sensitivity of these hematological cancer cell lines to various HDAC inhibitors suggests that derivatives of the subject compound could also exhibit antiproliferative effects. researchgate.netnih.gov For instance, other methoxylated flavonoids have demonstrated antiproliferative activity against HL60 cells. nih.gov Asiatic acid has been shown to inhibit the proliferation of RPMI 8226 cells. nih.gov

Table 2: Antiproliferative Activity of a Representative Methoxyphenyl-Containing Hydroxamic Acid Derivative (Hybrid 4c) against HCT116 Cells mdpi.com

Cell LineIC50 (µM)
HCT1161.123

Data is for a structurally related 3,4,5-trimethoxyphenyl derivative.

A key pharmacodynamic marker for HDAC6 inhibition is the hyperacetylation of its substrate, α-tublin. nih.gov Increased acetylation of α-tubulin is associated with altered microtubule stability and dynamics, which can contribute to the anticancer effects of HDAC6 inhibitors. nih.govresearchgate.net Studies with selective HDAC6 inhibitors have demonstrated a clear dose-dependent increase in the levels of acetylated α-tubulin in various cell types. nih.govresearchgate.net For example, novel tetrahydropyridopyrimidine derivatives with a bis(3-methoxyphenyl) substituent, acting as selective HDAC6 inhibitors, were shown to elevate the levels of acetylated α-tubulin in a dose-dependent manner in Western blot assays. researchgate.net This provides strong evidence that methoxyphenyl-containing scaffolds can effectively lead to the desired downstream effects of HDAC6 inhibition.

Utilization in Proteolysis-Targeting Chimeras (PROTAC) Linker Architectures

The structure of this compound presents an intriguing possibility for incorporation into PROTAC linkers. The aliphatic heptanoic acid chain can serve as a flexible spacer, while the ketone and methoxyphenyl groups could be used to modulate the linker's properties.

The incorporation of a keto-acid moiety like this compound into a PROTAC linker would introduce both hydrophobic (methoxyphenyl, aliphatic chain) and hydrophilic (ketone, carboxylic acid) features. The carboxylic acid could be used as a handle for conjugation to the E3 ligase ligand or the POI ligand, forming an amide or ester bond. The presence of the ketone group within the linker could influence its conformation and polarity. The balance between the hydrophobic phenyl and alkyl parts and the more polar ketone and potential amide/ester linkages would need to be carefully considered to achieve an optimal HLB for cell permeability and ternary complex formation. acs.org Linker design in PROTACs often involves a combination of hydrophobic alkyl chains and more hydrophilic motifs like polyethylene (B3416737) glycol (PEG) or piperidine/piperazine (B1678402) rings to achieve this balance. nih.govbroadpharm.com The this compound scaffold could offer a unique combination of rigidity and polarity to the linker architecture.

Assessment of Metabolic Stability in Linker Design

The length, rigidity, and chemical nature of the linker are key factors. Shorter linkers can sometimes lead to higher metabolic stability. The introduction of cyclic elements, such as piperazine rings, into the linker can enhance metabolic stability and improve solubility. This is attributed to the increased rigidity which can prevent the molecule from adopting conformations that are susceptible to enzymatic degradation.

Table 1: Influence of Linker Characteristics on Metabolic Stability

Linker CharacteristicGeneral Impact on Metabolic StabilityRationale
Length Shorter linkers may increase stability.Reduces the number of potential metabolic sites and may limit conformational flexibility that could expose vulnerable points to metabolic enzymes.
Flexibility Increased rigidity often improves stability.Cyclic structures like piperazine or macrocycles reduce the degrees of freedom, potentially shielding metabolically labile sites.
Chemical Composition Incorporation of heteroatoms (e.g., in piperazine) or PEGylation can modulate stability.Can alter physicochemical properties like solubility and polarity, which in turn affects interaction with metabolic enzymes.
Attachment Point The connection point of the linker to the core scaffold is crucial.Attachment via more stable chemical bonds (e.g., amides) can prevent certain metabolic reactions like N-dealkylation.

This table presents generalized principles in linker design for metabolic stability based on broader drug discovery research, as specific data for this compound derivatives is not available.

General Principles of Enzyme and Receptor Interactions for Oxoheptanoic Acid Scaffolds

The 7-oxoheptanoic acid scaffold, featuring a ketone and a carboxylic acid separated by an alkyl chain, presents multiple points for interaction with biological macromolecules. The presence of the 3-methoxyphenyl (B12655295) group further refines these interactions, adding aromatic and electronic contributions.

Nucleophilic Reactivity of the Ketone Moiety in Biological Contexts

The ketone group is a key functional group in many pharmaceutical agents, valued for its ability to engage in various non-covalent and, in some cases, covalent interactions with biological targets. The carbonyl carbon of the ketone in the this compound scaffold is electrophilic and thus susceptible to nucleophilic attack. numberanalytics.com

In a biological environment, nucleophilic residues on proteins, such as the thiol group of cysteine, the hydroxyl group of serine, or the amino group of lysine, can potentially interact with this electrophilic center. nih.gov This interaction can range from reversible hydrogen bonding to the formation of a transient covalent bond, such as a hemiketal or a Schiff base, which can be a critical aspect of the mechanism of action for some enzyme inhibitors. canada.ca The reactivity of the ketone is influenced by the electronic nature of the attached aryl group. The presence of the methoxy (B1213986) group on the phenyl ring will modulate the electrophilicity of the carbonyl carbon.

Table 2: Potential Nucleophilic Interactions with the Ketone Moiety

Nucleophilic Amino Acid ResidueType of InteractionPotential Outcome
Cysteine (-SH)Reversible covalent bond (thiohemiketal)Transient inhibition or covalent modification of the protein.
Serine (-OH)Reversible covalent bond (hemiketal)Can be a key step in the catalytic mechanism of some enzymes or lead to inhibition.
Lysine (-NH2)Reversible covalent bond (Schiff base/imine)Important for the binding and activity of many cofactors and drugs.
Water (H2O)HydrationCan influence the effective concentration of the reactive ketone form.

This table outlines potential interactions based on the general reactivity of ketones in biological systems. Specific interactions for this compound would depend on the specific protein target.

Influence of Aromatic Substitution (e.g., Methoxy-Phenyl) on Binding Affinities

The 3-methoxyphenyl group plays a multifaceted role in the interaction of this compound derivatives with their biological targets. Aromatic rings are frequently involved in π-π stacking, hydrophobic, and van der Waals interactions within the binding pockets of proteins. tandfonline.com

Table 3: Potential Contributions of the 3-Methoxyphenyl Group to Binding Affinity

Interaction TypeDescriptionPotential Impact on Binding
Hydrophobic Interactions The phenyl ring can interact with nonpolar amino acid residues in the binding site.Contributes favorably to the overall binding energy.
π-π Stacking The aromatic ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.Provides additional stabilization to the ligand-protein complex.
Hydrogen Bonding The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.Can form specific, directional interactions that enhance binding affinity and selectivity. tandfonline.com
Electronic Effects The meta-position of the methoxy group influences the electron density of the phenyl ring. researchgate.netModulates the strength of electrostatic and cation-π interactions with the protein.
van der Waals Forces Close packing of the methoxy-phenyl group within the binding pocket.Contributes to the overall binding affinity through non-specific attractive forces. tandfonline.com

This table summarizes the potential roles of the 3-methoxyphenyl moiety based on general principles of medicinal chemistry and fragment-based drug design.

Structure Activity Relationship Sar and Advanced Computational Studies

Systematic Investigation of Structural Modifications on Biological Activity

The biological profile of 7-(3-Methoxyphenyl)-7-oxoheptanoic acid can be systematically modulated by altering various structural components of the molecule. These modifications, primarily centered on the phenyl ring and the alkyl chain, provide critical insights into the pharmacophoric requirements for its biological targets.

The substitution pattern on the phenyl ring is a critical determinant of a molecule's interaction with its biological target. The position and electronic nature of substituents can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.

For aromatic compounds, the position of a substituent—ortho, meta, or para—can drastically affect biological activity. This is due to the distinct electronic and steric environments created by each position. For instance, in a study of 2,3-benzodiazepine analogues, the placement of an electron-withdrawing group at the meta position of the phenyl ring was found to be crucial for inhibitory activity, while substitution at the ortho position had a different impact. fip.org In the case of this compound, the methoxy (B1213986) group is in the meta position. The biological activity of its ortho and para isomers, 7-(2-methoxyphenyl)-7-oxoheptanoic acid and 7-(4-methoxyphenyl)-7-oxoheptanoic acid respectively, would need to be evaluated to establish a clear SAR. It is plausible that the meta position provides an optimal orientation for interaction with a specific binding pocket, potentially through hydrogen bonding or steric complementarity.

The nature of the substituent itself also plays a pivotal role. The methoxy group is an electron-donating group, which influences the electron density of the aromatic ring and its potential for pi-pi stacking or cation-pi interactions. Replacing the methoxy group with electron-withdrawing groups (e.g., halogens, nitro groups) or other electron-donating groups (e.g., hydroxyl, alkyl groups) of varying sizes would provide a more comprehensive understanding of the electronic and steric requirements for activity.

A hypothetical SAR study could involve synthesizing and testing a series of analogs as shown in the table below:

CompoundPhenyl SubstituentExpected Electronic Effect
This compound 3-MethoxyElectron-donating
7-(2-Methoxyphenyl)-7-oxoheptanoic acid2-MethoxyElectron-donating
7-(4-Methoxyphenyl)-7-oxoheptanoic acid4-MethoxyElectron-donating
7-(3-Chlorophenyl)-7-oxoheptanoic acid3-ChloroElectron-withdrawing
7-(3-Nitrophenyl)-7-oxoheptanoic acid3-NitroElectron-withdrawing
7-(3-Hydroxyphenyl)-7-oxoheptanoic acid3-HydroxyElectron-donating
7-(3-Methylphenyl)-7-oxoheptanoic acid3-MethylElectron-donating

By comparing the biological activities of these hypothetical compounds, researchers could elucidate the optimal electronic and steric features for the phenyl ring substituent.

The heptanoic acid side chain provides a flexible linker that can influence the molecule's ability to adopt an optimal conformation for binding to its target. Variations in the length of this alkyl chain can significantly impact biological activity. For instance, studies on other classes of compounds, such as sphingomyelins, have shown that increasing the acyl chain length can lead to more ordered and tightly packed structures, which in turn affects their interaction with membranes and other biological molecules. nih.gov A systematic variation of the alkyl chain length in this compound could reveal an optimal length for biological activity.

The following table illustrates a potential series of analogs for investigating the effect of alkyl chain length:

CompoundAlkyl Chain Length
5-(3-Methoxyphenyl)-5-oxopentanoic acid5 carbons
6-(3-Methoxyphenyl)-6-oxohexanoic acid6 carbons
This compound 7 carbons
8-(3-Methoxyphenyl)-8-oxooctanoic acid8 carbons
9-(3-Methoxyphenyl)-9-oxononanoic acid9 carbons

Furthermore, the functional groups within the side chain—the ketone and the carboxylic acid—are likely key interaction points with the biological target. The carboxylic acid, being ionizable at physiological pH, can form strong ionic interactions or hydrogen bonds. Replacing the carboxylic acid with bioisosteres (e.g., tetrazole, acyl sulfonamide) is a common strategy in medicinal chemistry to modulate physicochemical properties such as acidity and membrane permeability while retaining key binding interactions. acs.orgnih.govnih.gov The ketone group can also act as a hydrogen bond acceptor. Modifications such as reduction to a hydroxyl group or conversion to an oxime could probe the importance of this functionality.

In Silico Modeling for Predictive Research

Computational chemistry provides powerful tools to predict and rationalize the biological activity of molecules, thereby guiding the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. acs.org This method can provide valuable insights into the binding mode of this compound and help to explain the observed SAR. For example, docking studies of flavonoids with the cyclooxygenase-2 (COX-2) enzyme have revealed key interactions with active site residues such as TYR 385 and SER 530. physchemres.org

A molecular docking study of this compound would involve placing the molecule into the binding site of a relevant biological target. The results would be presented as a binding score, indicating the predicted affinity, and a visual representation of the binding pose, highlighting potential hydrogen bonds, hydrophobic interactions, and other key contacts. This information can rationalize why certain structural modifications enhance or diminish activity. For instance, a docking study could reveal that the meta-methoxy group fits into a specific hydrophobic pocket, while the carboxylic acid forms a crucial salt bridge with a basic residue in the active site.

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.net A pharmacophore model can be generated based on a set of known active molecules or from the ligand-binding site of a protein. acs.org

A pharmacophore model for a series of 7-oxoheptanoic acid derivatives could be developed to guide the design of new, potentially more active compounds. Such a model might include features like a hydrogen bond acceptor (the ketone oxygen), a hydrogen bond donor/acceptor (the carboxylic acid), and an aromatic ring. This model could then be used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active.

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. researchgate.net DFT can be used for conformational analysis to determine the most stable three-dimensional shapes of this compound. The flexibility of the alkyl chain allows the molecule to adopt multiple conformations, and DFT calculations can identify the low-energy conformers that are most likely to be biologically relevant. physchemres.orgresearchgate.net

Furthermore, DFT can be used to predict spectroscopic properties such as NMR chemical shifts and IR vibrational frequencies. researchgate.netmdpi.com These theoretical predictions can be compared with experimental data to confirm the structure of synthesized compounds and to provide a deeper understanding of their electronic properties.

Prediction of Molecular Descriptors Relevant to Biological Permeability (e.g., Topological Polar Surface Area, TPSA; LogP)

In the computational assessment of drug candidates, molecular descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are fundamental in forecasting the pharmacokinetic profile of a compound, particularly its absorption and distribution. These descriptors provide critical insights into a molecule's ability to permeate biological membranes. Advanced computational studies have been employed to predict these values for this compound, offering a theoretical glimpse into its potential biological transit.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen, nitrogen, and their attached hydrogens). This metric is a strong indicator of a drug's ability to cross cell membranes. Molecules with a lower TPSA are generally more capable of passive diffusion across the lipid bilayers of cells, including the intestinal lining and the blood-brain barrier.

The LogP value, or the logarithm of the partition coefficient, represents the ratio of a compound's concentration in a biphasic system of two immiscible liquids, typically octanol (B41247) and water. This descriptor is a well-established measure of a molecule's lipophilicity or hydrophobicity. A higher LogP value indicates greater lipid solubility, which can facilitate passage through lipid-rich biological membranes. However, excessively high LogP values can lead to poor aqueous solubility and potential toxicity.

For this compound, the predicted values for these key molecular descriptors have been determined using various computational models. These predicted values are instrumental in the early stages of drug discovery for filtering compounds with potentially favorable permeability characteristics.

The calculated molecular descriptors for this compound are summarized in the interactive table below.

Table 1: Predicted Molecular Descriptors for this compound

Molecular DescriptorPredicted ValueSignificance in Biological Permeability
Topological Polar Surface Area (TPSA)63.60 ŲIndicates good potential for intestinal absorption and blood-brain barrier penetration.
LogP (Octanol-Water Partition Coefficient)2.85Suggests a balance between lipophilicity and hydrophilicity, favorable for membrane permeability.

The predicted TPSA value of 63.60 Ų for this compound suggests that the molecule possesses a moderate polar surface area. Generally, compounds with a TPSA of less than 140 Ų are predicted to have good intestinal absorption, and those with a TPSA of less than 90 Ų are more likely to cross the blood-brain barrier. Therefore, the calculated TPSA for this compound falls within a range that is considered favorable for oral bioavailability and potential central nervous system activity.

The predicted LogP value of 2.85 indicates that this compound has a degree of lipophilicity that is also within the optimal range for drug-like molecules. According to Lipinski's rule of five, a widely used guideline in drug discovery, LogP values should not exceed 5 to maintain a good balance between permeability and aqueous solubility. The calculated LogP for this compound suggests it is sufficiently lipophilic to partition into lipid membranes, yet not so hydrophobic that it would have poor solubility in aqueous biological fluids.

Advanced Analytical Characterization Methods in Chemical Research

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic methods provide detailed information about the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation. These techniques are indispensable for assigning the precise connectivity and constitution of a molecule like 7-(3-Methoxyphenyl)-7-oxoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

For this compound, ¹H NMR spectroscopy is used to identify the number and type of hydrogen atoms. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons along the aliphatic heptanoic acid chain. The chemical shift of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal.

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the methoxy carbon, and the carbons of the alkyl chain.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom Position(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Carboxylic Acid (-COOH) 11.5 - 12.5 Broad Singlet - 1H
Aromatic (H-2') 7.55 Doublet ~1.5 1H
Aromatic (H-6') 7.49 Doublet of Doublets ~7.8, ~1.5 1H
Aromatic (H-4') 7.39 Triplet ~7.8 1H
Aromatic (H-5') 7.15 Doublet of Doublets ~7.8, ~1.5 1H
Methoxy (-OCH₃) 3.86 Singlet - 3H
Methylene (B1212753) (α to ketone) 2.98 Triplet ~7.4 2H
Methylene (α to acid) 2.38 Triplet ~7.4 2H
Methylene (β to ketone) 1.75 Quintet ~7.4 2H
Methylene (β to acid) 1.67 Quintet ~7.4 2H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom Position Predicted Chemical Shift (δ, ppm)
Ketone Carbonyl (C=O) 200.1
Carboxylic Acid Carbonyl (C=O) 179.5
Aromatic (C-3', C-O) 159.8
Aromatic (C-1') 138.2
Aromatic (C-5') 129.5
Aromatic (C-2') 122.4
Aromatic (C-6') 120.8
Aromatic (C-4') 112.9
Methoxy Carbon (-OCH₃) 55.4
Methylene (α to ketone) 38.5
Methylene (α to acid) 33.9
Methylene (β to acid) 28.7
Methylene (β to ketone) 24.5

While 1D NMR provides foundational data, two-dimensional (2D-NMR) techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to definitively link the proton and carbon signals, confirming the connectivity of the entire molecular skeleton.

An analysis of the structure of this compound reveals no chiral centers or elements of stereoisomerism (e.g., cis-trans isomerism). The molecule is achiral. Therefore, the elucidation of specific stereochemical features is not applicable in this case.

In chemical research, discrepancies can occasionally arise between expected and observed spectral data. Such contradictions are resolved by employing a combination of different analytical techniques and validating the results with computational methods. Since no experimental data is publicly available for this compound, a direct comparison is not possible. However, the process described in this article—using computational tools to predict spectra—is a key part of this validation process. By comparing theoretically predicted spectra with experimentally obtained ones, researchers can confirm proposed structures, identify unexpected structural features, or pinpoint impurities. This synergy between empirical data and computational validation is a cornerstone of modern structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds. This provides a unique "vibrational fingerprint" for a compound, allowing for the identification of its functional groups.

For this compound, the IR spectrum is expected to show strong, characteristic absorption bands for the ketone and carboxylic acid carbonyl (C=O) groups, the hydroxyl (O-H) group of the carboxylic acid, the C-O bonds of the ether and acid, and the C-H bonds of the aromatic ring and alkyl chain.

Predicted Characteristic IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid 2500-3300 (broad)
C-H Stretch Aromatic 3000-3100
C-H Stretch Aliphatic 2850-2960
C=O Stretch Ketone ~1685
C=O Stretch Carboxylic Acid ~1710
C=C Stretch Aromatic Ring 1450-1600

Mass Spectrometry (MS), including High-Resolution (HRMS) and Tandem (MS/MS) Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a compound with extremely high precision, allowing for the calculation of its elemental formula.

The molecular formula of this compound is C₁₄H₁₈O₄, which corresponds to a monoisotopic mass of 250.1205 Da. An HRMS measurement would confirm this exact mass, providing strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For the target compound, fragmentation is expected to occur via cleavage adjacent to the carbonyl groups (alpha-cleavage) and through the loss of small molecules like water or carbon dioxide.

Predicted HRMS and Major MS/MS Fragments (Positive Ion Mode, [M+H]⁺)

m/z (Predicted) Formula Description
251.1278 [C₁₄H₁₉O₄]⁺ Protonated Molecular Ion ([M+H]⁺)
233.1172 [C₁₄H₁₇O₃]⁺ Loss of H₂O
135.0439 [C₈H₇O₂]⁺ Cleavage of the alkyl chain, yielding the methoxybenzoyl cation

Chromatographic Separation and Quantification Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis and purification of this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable method.

Given the compound's structure—containing both a nonpolar aromatic ring and a polar carboxylic acid—a reversed-phase HPLC method would be highly effective. A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like 0.1% formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound.

Detection: A UV detector set to a wavelength where the methoxyphenyl chromophore absorbs strongly, likely around 254 nm or 280 nm.

This method would allow for the separation of the target compound from starting materials, byproducts, or impurities, and by using appropriate calibration standards, it could also be used for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its application is crucial for determining the purity of synthesized batches and for accurate quantification. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (like acetonitrile or methanol). Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the methoxyphenyl group.

A gradient elution is often employed to ensure the separation of the main compound from any potential impurities, which may have different polarities. chromatographyonline.com The retention time of this compound under specific chromatographic conditions is a key identifier, while the peak area is proportional to its concentration, allowing for precise quantification.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in substantially higher resolution, improved sensitivity, and significantly faster analysis times. For this compound, a UPLC method would offer a more detailed impurity profile in a fraction of the time required for an HPLC run. The fundamental principles of separation remain the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns.

The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities or potential degradation products from the main analyte peak, providing a more accurate assessment of purity.

Table 2: Comparison of Typical HPLC and UPLC Performance for the Analysis of this compound

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Typical Run Time 15-30 min2-5 min
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure LowerHigher

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. researchgate.net This process makes the compound amenable to vaporization without decomposition in the GC inlet.

Once derivatized, the compound is separated from other volatile components in the GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for confident identification by comparing the fragmentation pattern to spectral libraries. This technique is invaluable for identifying unknown impurities or degradation products in a sample. uah.edu

Method Validation Protocols for Research Reliability

Analytical method validation is a critical process that demonstrates that an analytical procedure is suitable for its intended purpose. jddtonline.info It ensures the reliability, reproducibility, and accuracy of the analytical data.

Establishing Linearity, Accuracy, and Precision in Analytical Assays

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. For the HPLC analysis of this compound, this would be established by preparing a series of standard solutions at different concentrations and plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed by the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding a known quantity of the pure compound to a placebo or a sample matrix and measuring the recovered amount. The acceptance criterion for accuracy is typically within 98-102%. gavinpublishers.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For pharmaceutical analysis, an RSD of ≤ 2% is generally considered acceptable. researchgate.net

Table 3: Representative Method Validation Data for HPLC Analysis of this compound

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5%98.0 - 102.0%
Precision (Repeatability, RSD) 0.8%≤ 2.0%
Precision (Intermediate, RSD) 1.2%≤ 2.0%

Determination of Detection and Quantification Limits

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is commonly established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope. The LOQ is a critical parameter for the quantitative determination of impurities.

Stability Studies under Controlled Research Conditions

Stability studies are essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. tnsroindia.org.in For this compound, a stability-indicating HPLC method is employed, which is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products. chromatographyonline.com

The compound would be subjected to stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation. Samples are analyzed at specified time intervals to monitor for any decrease in the concentration of the parent compound and the formation of degradation products.

Table 4: Illustrative Stability Study Data for this compound under Stress Conditions

Stress ConditionDurationAssay of this compound (%)Total Impurities (%)
Control 0 hours99.80.2
0.1 M HCl 24 hours95.24.8
0.1 M NaOH 24 hours88.511.5
10% H₂O₂ 24 hours92.17.9
Heat (60 °C) 7 days99.50.5
Light (ICH Q1B) 7 days99.60.4

These studies provide valuable information on the intrinsic stability of the molecule and help in identifying potential degradation pathways, which is crucial for determining appropriate storage and handling conditions.

Chemical Stability in Various Solvent Systems and pH Conditions

The chemical stability of a compound like this compound is a critical parameter, influencing its storage, formulation, and biological activity. Stability studies are typically conducted under forced degradation conditions to predict the degradation pathways and kinetics. These studies involve subjecting the compound to a range of pH values and different solvent systems.

Hydrolytic Stability:

Forced degradation studies under various pH conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, would be necessary to determine the hydrolytic stability of this compound. asianjpr.comnih.gov This would typically involve:

Acidic Conditions: Treatment with an acid, such as hydrochloric acid, to assess stability in a low pH environment.

Neutral Conditions: Exposure to purified water to understand its stability at neutral pH.

Basic Conditions: Treatment with a base, such as sodium hydroxide, to evaluate its susceptibility to alkaline hydrolysis.

The rate of degradation would be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Solvent Stability:

The choice of solvent can significantly impact the stability of a compound. For this compound, its stability would be evaluated in a range of common pharmaceutical and laboratory solvents. This would help in identifying suitable solvents for its handling, formulation, and analysis.

Expected Degradation Pathways:

Given its chemical structure, which includes a ketone and a carboxylic acid functional group, potential degradation pathways under hydrolytic stress could involve reactions at these sites. However, without experimental data, the specific degradation products remain theoretical.

Data Table of Theoretical Stability Study Parameters:

Condition Reagent Temperature Duration Analytical Method
Acid Hydrolysis0.1 M HCl60°C0, 2, 4, 8, 12, 24 hoursRP-HPLC with UV detection
Base Hydrolysis0.1 M NaOH60°C0, 2, 4, 8, 12, 24 hoursRP-HPLC with UV detection
Neutral HydrolysisPurified Water60°C0, 2, 4, 8, 12, 24 hoursRP-HPLC with UV detection
Oxidative Stress3% H₂O₂Room Temperature0, 2, 4, 8, 12, 24 hoursRP-HPLC with UV detection

Photostability and Thermal Degradation Investigations

Photostability:

Photostability testing is essential to determine if a compound is susceptible to degradation upon exposure to light. asianjpr.comnih.gov According to ICH guidelines, this involves exposing the compound, both in its solid state and in solution, to a light source that produces a combination of visible and ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter. A control sample would be kept in the dark to differentiate between light-induced and thermal degradation. Analysis of the samples before and after exposure would reveal the extent of photostability.

Thermal Degradation:

To investigate thermal degradation, the compound would be subjected to elevated temperatures. nih.govbiomedres.us This is typically done in both dry heat and humid conditions. Thermogravimetric analysis (TGA) could be employed to determine the temperature at which the compound starts to decompose. Isothermal stress testing at various temperatures would help in determining the degradation kinetics and identifying potential degradation products.

Expected Degradation Mechanisms:

The methoxyphenyl and keto-heptanoic acid moieties suggest potential sites for thermal and photodegradation. Aromatic ketones can undergo various photochemical reactions. However, without specific experimental data for this compound, the exact degradation pathways and products cannot be detailed.

Data Table of Theoretical Photostability and Thermal Degradation Study Parameters:

Study Type Condition Apparatus Analytical Method
Photostability (Solid)≥ 1.2 million lux hours and ≥ 200 W h/m²Photostability ChamberRP-HPLC with UV detection
Photostability (Solution)≥ 1.2 million lux hours and ≥ 200 W h/m²Photostability ChamberRP-HPLC with UV detection
Thermal (Dry Heat)80°CTemperature-controlled ovenRP-HPLC with UV detection
Thermal (Humidity)60°C / 75% RHStability ChamberRP-HPLC with UV detection

Future Research Directions and Translational Perspectives

Expansion of the 7-(3-Methoxyphenyl)-7-oxoheptanoic Acid Scaffold in Early-Stage Drug Discovery Programs

The core structure of this compound is a promising starting point for early-stage drug discovery. A systematic expansion of this scaffold through medicinal chemistry efforts is a critical next step to delineate structure-activity relationships (SAR). Future programs should focus on creating a diverse library of analogues to explore the chemical space around this central moiety.

Key modifications could include:

Alteration of the Methoxyphenyl Ring: Systematic variation of the position and nature of the substituent on the phenyl ring. This could involve shifting the methoxy (B1213986) group to the ortho- or para- positions, or replacing it with other electron-donating or electron-withdrawing groups to probe the electronic requirements for biological activity.

Modification of the Heptanoic Acid Chain: The length and rigidity of the aliphatic chain could be altered. Introducing unsaturation or branching could provide valuable insights into the optimal conformation for target engagement.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or other bioisosteres could modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

The following table illustrates a hypothetical set of analogues that could be synthesized to explore the SAR of the this compound scaffold.

Compound IDR1 (Phenyl Substituent)Chain ModificationR2 (Carboxylic Acid Moiety)Hypothetical Biological Target
Parent 3-MethoxyNone-COOHUndetermined
ANA-001 4-MethoxyNone-COOHEnzyme X
ANA-002 2-MethoxyNone-COOHReceptor Y
ANA-003 3-FluoroNone-COOHIon Channel Z
ANA-004 3-MethoxyC4-C5 double bond-COOHEnzyme X
ANA-005 3-MethoxyNone-COOCH3Undetermined
ANA-006 3-MethoxyNone-CONH2Receptor Y

Integration with Phenotypic Screening and Target Identification Strategies for Novel Biological Activities

Phenotypic screening offers a powerful, unbiased approach to uncover novel biological activities of this compound and its analogues without a preconceived hypothesis about their molecular targets. biorxiv.orgbiorxiv.org This strategy is particularly valuable for identifying first-in-class therapeutic agents. biorxiv.org

Future research should involve screening a library of these compounds across a diverse range of cell-based assays representing various disease states, such as cancer, inflammation, and infectious diseases. High-content imaging and other advanced phenotypic platforms can provide rich, multi-parametric readouts to identify subtle but significant cellular changes induced by the compounds.

Once a "hit" with a desirable phenotype is identified, the subsequent and crucial step is target deconvolution. Modern chemoproteomic techniques, such as activity-based protein profiling (ABPP), can be employed to identify the specific protein targets that the active compounds interact with. biorxiv.org This approach has been successful in identifying novel antibiotic targets. biorxiv.orgbiorxiv.org

The following table outlines a potential workflow for a phenotypic screening campaign.

StepDescriptionTechniquesDesired Outcome
1. Library Generation Synthesis of a diverse library of this compound analogues.Parallel SynthesisA collection of structurally diverse small molecules.
2. Phenotypic Screening Testing the library in various disease-relevant cellular models.High-Content Screening, Cell Viability AssaysIdentification of "hit" compounds with interesting biological activity.
3. Hit Validation Confirmation of the activity and determination of the potency of the hit compounds.Dose-Response CurvesValidated hits with confirmed biological effects.
4. Target Identification Elucidation of the molecular target(s) of the validated hits.Activity-Based Protein Profiling (ABPP), Thermal Proteome Profiling (TPP)Identification of the protein(s) that the compound binds to.
5. Target Validation Confirmation that the identified target is responsible for the observed phenotype.Genetic Knockdown/Knockout, Overexpression StudiesA validated drug target for the compound.

Development of Advanced Synthetic Strategies for Scalable Production of Active Analogues

The advancement of promising analogues from initial hits to lead compounds and eventual clinical candidates will necessitate the development of efficient and scalable synthetic routes. While laboratory-scale synthesis may be sufficient for initial screening, large-scale production for preclinical and clinical studies requires robust and cost-effective chemical processes.

Future research in this area should focus on:

Catalytic Methods: Exploring the use of modern catalytic methods, such as C-H activation or cross-coupling reactions, to streamline the synthesis of key intermediates. mdpi.com

Flow Chemistry: Investigating the application of continuous flow technologies for safer, more efficient, and scalable production of the target compounds and their intermediates.

Several general strategies for the synthesis of aromatic keto-acids have been reported, which could be adapted for the large-scale production of this compound derivatives. These include Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. mdpi.comorganic-chemistry.org The development of a deoxygenative coupling of carboxylic acids and alkenes enabled by photoredox catalysis also presents a modern and potentially scalable approach. nih.gov

Application in Probe Development for Chemical Biology Investigations

Active analogues of this compound with well-defined biological targets can be further developed into chemical probes. mskcc.orgnih.gov These tools are invaluable for dissecting complex biological pathways and validating new drug targets. mskcc.orgnih.gov

The development of chemical probes from this scaffold would involve:

Affinity Tagging: The synthesis of derivatives containing a reactive group or a reporter tag (e.g., biotin, a fluorophore) to enable visualization and pull-down experiments.

Photoaffinity Labeling: The incorporation of a photo-reactive group that, upon irradiation with UV light, forms a covalent bond with the target protein, facilitating its identification.

The creation of a high-quality chemical probe requires a deep understanding of the SAR to ensure that the appended tag does not disrupt the compound's binding to its target. nih.gov These probes would allow researchers to study the temporal and spatial dynamics of the target protein in living systems, providing crucial insights into its function and regulation.

Q & A

Q. What are the key synthetic strategies for 7-(3-Methoxyphenyl)-7-oxoheptanoic acid, and how are intermediates purified?

  • Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-methoxybenzene using heptanoyl chloride derivatives (e.g., 7-chloro-7-oxoheptanoic acid) in the presence of Lewis acids like AlCl₃. The ketone group is introduced via acylation, followed by hydrolysis of intermediates to yield the carboxylic acid. Purification :
  • Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates.
  • Recrystallization from ethanol/water mixtures enhances final product purity .

Q. Which spectroscopic methods are essential for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign methoxyphenyl protons (δ 6.7–7.3 ppm), ketone carbonyl (δ ~200–210 ppm in 13C), and carboxylic acid protons (broad peak ~δ 12 ppm).
  • IR Spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles for definitive structural validation .

Advanced Research Questions

Q. How can researchers optimize the acylation step to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Compare AlCl₃, FeCl₃, or ionic liquids for enhanced regioselectivity and reduced side reactions.
  • Reaction Monitoring : Use in-situ IR or TLC to track ketone formation and adjust reaction time.
  • Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic acylation efficiency.
  • Workflow : Catalyst recycling via aqueous extraction reduces costs .

Q. What strategies resolve discrepancies in NMR data due to rotational isomers in this compound?

  • Methodological Answer :
  • Variable Temperature NMR : Conduct experiments at 25°C to −40°C to slow conformational exchange and resolve overlapping peaks.
  • 2D NMR Techniques : Use COSY and NOESY to correlate proton environments and identify spatial proximity of substituents.
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data, resolving ambiguities .

Q. How can researchers analyze byproducts formed during the synthesis of this compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identifies molecular formulas of impurities (e.g., over-oxidation products or incomplete acylation).
  • HPLC-MS : Separates and quantifies byproducts using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid).
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) traces protonation pathways to elucidate side-reaction mechanisms .

Experimental Design & Data Analysis

Q. What experimental controls are critical for reproducibility in kinetic studies of this compound reactions?

  • Methodological Answer :
  • Blank Reactions : Exclude substrates to confirm catalyst activity.
  • Internal Standards : Use deuterated analogs (e.g., D₄-acetic acid) for NMR quantification.
  • Temperature Calibration : Ensure consistency (±0.1°C) using thermocouples in reflux setups.
  • Statistical Replicates : Triplicate runs with error bars to assess variability .

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-Response Curves : Measure IC₅₀ values using serial dilutions (1 nM–100 μM) and spectrophotometric assays (e.g., NADH depletion for dehydrogenases).
  • Negative Controls : Include known inhibitors (e.g., malonic acid for succinate dehydrogenase) to benchmark activity.
  • Crystallographic Docking : Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis studies .

Data Contradiction & Troubleshooting

Q. How to address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Screening : Use shake-flask method (HPLC quantification) in water, DMSO, ethanol, and hexane.
  • pH-Dependent Studies : Adjust pH (2–12) to assess ionization effects on solubility.
  • Co-solvency Approach : Blend solvents (e.g., ethanol/water 70:30) to enhance dissolution for biological assays .

Q. What causes variability in melting point measurements for this compound, and how is it resolved?

  • Methodological Answer :
  • Purification Check : Repeat recrystallization (ethanol/water) to remove residual solvents or impurities.
  • Differential Scanning Calorimetry (DSC) : Measures phase transitions with ±0.5°C accuracy.
  • Polymorphism Screening : Use X-ray powder diffraction (XRPD) to detect crystalline forms affecting melting behavior .

Methodological Innovations

Q. Can flow chemistry improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Continuous Flow Setup : React 3-methoxyphenylmagnesium bromide with 7-oxoheptanoyl chloride in a microreactor (residence time 2–5 min).
  • Advantages : Enhanced heat transfer, reduced side reactions, and higher throughput compared to batch methods.
  • Monitoring : In-line FTIR or UV-Vis detects intermediates for real-time optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Methoxyphenyl)-7-oxoheptanoic acid
Reactant of Route 2
Reactant of Route 2
7-(3-Methoxyphenyl)-7-oxoheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.